molecular formula C9H9NO2 B109912 3,4-Dihydroisoquinoline-6,7-diol CAS No. 4602-83-9

3,4-Dihydroisoquinoline-6,7-diol

Cat. No.: B109912
CAS No.: 4602-83-9
M. Wt: 163.17 g/mol
InChI Key: WQFVTSPRATYMNQ-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline-6,7-diol is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their presence in various natural alkaloids and their wide range of biological activities

Biochemical Analysis

Biochemical Properties

3,4-Dihydroisoquinoline-6,7-diol plays a significant role in biochemical reactions. It acts as a reagent for the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinline, a novel inhibitor of factor-kB in in vitro invasion in murine mammary cells . The nature of these interactions involves the compound binding with enzymes and proteins, which can lead to changes in the biochemical pathways within the cell.

Cellular Effects

It is known that this compound is an important precursor used in the production of drugs for treating cancer, HIV, Alzheimer’s disease, etc . It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which can lead to effects on metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroisoquinoline-6,7-diol can be achieved through several methods. One common approach involves the cyclization of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroisoquinoline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Alkyl halides and amines are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: N-alkylated isoquinoline derivatives.

Scientific Research Applications

3,4-Dihydroisoquinoline-6,7-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydroisoquinoline-6,7-diol is unique due to its specific hydroxyl groups at the 6 and 7 positions, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

IUPAC Name

3,4-dihydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCQVMIYUGOTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421366
Record name 3,4-dihydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4602-83-9
Record name 3,4-dihydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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